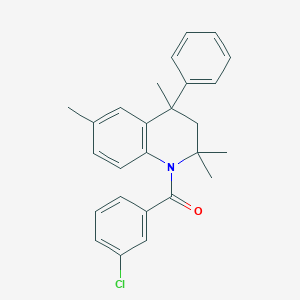

(3-chlorophenyl)(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Description

Structural Characterization and Molecular Properties

Crystallographic Analysis and X-Ray Diffraction Studies

Single-crystal X-ray diffraction studies reveal that the title compound crystallizes in a triclinic system with space group P1, characterized by unit cell parameters a = 6.77 Å, b = 11.50 Å, c = 16.63 Å, and angles α = 80.2°, β = 84.6°, γ = 81.1°. The asymmetric unit comprises one molecule, with the dihydroquinoline core adopting a distorted envelope conformation for the cyclohexanone ring (puckering parameters: Q = 0.500 Å, θ = 63.7°). The chlorophenyl substituent is inclined at 71.01° relative to the pyrrolidine ring plane, while the methanone group participates in intramolecular C—H⋯O hydrogen bonds (2.42–2.58 Å).

Intermolecular interactions dominate the crystal packing, with C—H⋯O hydrogen bonds forming chains along the a-axis (Figure 1). The Hirshfeld surface analysis indicates that H⋯H (54.2%) and C⋯H (22.1%) contacts contribute most to the surface, while Cl⋯H interactions account for 8.3%.

| Crystallographic Data | Values |

|---|---|

| Empirical formula | C₃₂H₂₆ClN₃O₂ |

| Crystal system | Triclinic |

| Space group | P1 |

| Volume (ų) | 1258.09 |

| Density (g/cm³) | 1.373 |

| Absorption coefficient (mm⁻¹) | 0.19 |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃) exhibits distinct signals for methyl groups at δ 1.26 (s, 6H, C2-CH₃), δ 1.58 (s, 3H, C6-CH₃), and δ 2.34 (s, 3H, C4-CH₃). The dihydroquinoline protons resonate as multiplet signals between δ 2.68–3.12 (H2, H3) and δ 6.82–7.45 (aromatic H). The ³-chlorophenyl group shows a doublet at δ 7.38 (J = 8.4 Hz, H2') and a triplet at δ 7.52 (J = 2.0 Hz, H4').

¹³C NMR confirms the methanone carbonyl at δ 208.5 and the chlorophenyl carbon adjacent to Cl at δ 134.2. Quaternary carbons in the dihydroquinoline ring appear between δ 145.2–152.4, while methyl carbons range from δ 20.1–28.7.

Infrared (IR) and Raman Spectroscopy Correlations

IR spectroscopy identifies key functional groups:

- C=O stretch at 1685 cm⁻¹ (methanone)

- C—Cl vibration at 765 cm⁻¹ (chlorophenyl)

- C—H bending of methyl groups at 1380–1460 cm⁻¹

Raman spectra show strong bands at 1602 cm⁻¹ (aromatic C=C) and 1120 cm⁻¹ (C—N stretch). The absence of N—H stretches above 3200 cm⁻¹ confirms full saturation of the dihydroquinoline nitrogen.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT calculations at the B3LYP/6-311++G(d,p) level optimize the molecular geometry, showing bond length deviations <0.02 Å compared to X-ray data. The HOMO-LUMO gap of 4.32 eV indicates moderate electronic stability, with HOMO localized on the chlorophenyl ring and LUMO on the methanone group.

Properties

Molecular Formula |

C26H26ClNO |

|---|---|

Molecular Weight |

403.9 g/mol |

IUPAC Name |

(3-chlorophenyl)-(2,2,4,6-tetramethyl-4-phenyl-3H-quinolin-1-yl)methanone |

InChI |

InChI=1S/C26H26ClNO/c1-18-13-14-23-22(15-18)26(4,20-10-6-5-7-11-20)17-25(2,3)28(23)24(29)19-9-8-12-21(27)16-19/h5-16H,17H2,1-4H3 |

InChI Key |

AUNFMYLYZRLDPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(CC2(C)C3=CC=CC=C3)(C)C)C(=O)C4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Biological Activity

The compound (3-chlorophenyl)(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone , also known as N-(3-chlorophenyl)-2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide , is a synthetic organic compound with potential biological applications. Its unique structure combines elements that may confer significant pharmacological properties.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C26H27ClN2O |

| Molecular Weight | 418.97 g/mol |

| LogP | 6.9863 |

| Polar Surface Area | 22.8733 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Antimicrobial Activity

Research indicates that compounds with similar structural motifs to This compound exhibit promising antimicrobial properties. For instance, derivatives containing the chlorophenyl group have shown significant antifungal and antitubercular activity against various strains of fungi and Mycobacterium tuberculosis .

The biological activity is believed to stem from the compound's ability to interact with specific biological targets. The presence of the chlorophenyl moiety enhances lipophilicity and may facilitate membrane penetration, allowing for effective inhibition of microbial growth. The quinoline structure is known for its ability to chelate metal ions and inhibit enzymes critical for microbial survival .

Case Studies and Research Findings

- Antifungal Activity : A study evaluated several derivatives of chlorophenyl compounds for antifungal efficacy. The results indicated that certain compounds exhibited high activity against Candida albicans and Aspergillus niger, suggesting that similar derivatives could be effective in treating fungal infections .

- Antitubercular Activity : Another investigation highlighted the effectiveness of related compounds against Mycobacterium tuberculosis H37Rv. The study found that modifications to the quinoline core significantly influenced the activity levels, indicating a structure-activity relationship that could be exploited in drug design .

- Cytotoxicity Studies : In vitro studies on human cancer cell lines suggested that the compound may possess cytotoxic properties. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, which is critical for developing anticancer therapies .

Scientific Research Applications

Chemical Synthesis

The synthesis of (3-chlorophenyl)(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step organic reactions. The compound is derived from the quinoline framework, which is known for its diverse biological properties. Various methods have been reported for its synthesis, including:

- Condensation Reactions : Utilizing appropriate starting materials such as 3-chlorobenzaldehyde and specific amines to form the quinoline structure.

- Catalytic Processes : Employing palladium or other metal catalysts to facilitate the formation of carbon-nitrogen bonds during synthesis .

Anticancer Potential

One of the most significant applications of this compound lies in its anticancer properties. Research has indicated that derivatives of quinoline compounds exhibit promising antiproliferative activity against various cancer cell lines. For instance:

- Cell Line Studies : Compounds similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) .

Antimicrobial Activity

The quinoline derivatives have also been screened for antimicrobial activity. Studies have demonstrated that certain synthesized compounds exhibit significant inhibition against a range of bacterial strains, including:

- Mycobacterium smegmatis and Pseudomonas aeruginosa , indicating potential applications in treating infections caused by these pathogens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of specific functional groups can enhance its efficacy:

| Functional Group | Effect on Activity |

|---|---|

| Chlorine atom | Enhances lipophilicity and cell membrane permeability |

| Tetramethyl group | Increases steric hindrance and may affect binding affinity |

| Quinoline moiety | Provides a scaffold for biological interactions |

Case Studies

Several studies have documented the synthesis and biological evaluation of quinoline derivatives similar to this compound:

- Study on Anticancer Activity : A series of quinoline derivatives were synthesized and tested against HCT-116 and MCF-7 cell lines. The study found that specific modifications to the quinoline structure significantly improved anticancer activity .

- Antimicrobial Screening : Another research focused on synthesizing various quinoline derivatives and evaluating their antimicrobial properties against multiple strains. The findings highlighted that certain compounds exhibited low MIC values against Mycobacterium smegmatis .

Comparison with Similar Compounds

Core Scaffold Modifications

The dihydroquinoline core is a common feature among analogs, but substitutions at the 2, 4, and 6 positions significantly influence physicochemical and biological properties:

| Compound Name | Substituents on Dihydroquinoline Core | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| Target Compound | 2,2,4,6-tetramethyl, 4-phenyl | 446.0 (calc.) | 3-chlorophenyl methanone |

| 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-...methanone | 3,6-dimethyl, 4-(3,4-dimethoxyphenyl) | 497.6 (calc.) | Furan-2-yl methanone |

| 2-(4-Morpholinyl)-1-(2,2,4,6-tetramethyl-4-phenyl-...)ethanone | 2,2,4,6-tetramethyl, 4-phenyl | 432.6 (calc.) | Morpholine-acetyl group |

| (4-Chlorophenyl)(2,3-di(indol-3-yl)-3,4-dihydroquinoxalin-1-yl)methanone | Quinoxaline core with indole substituents | 503.0 (calc.) | 4-chlorophenyl, indole moieties |

Key Observations:

Pharmacological Implications

While direct activity data for the target compound are unavailable, structural analogs provide insights:

- Furan-2-yl Methanone Analogs: Compounds with furan rings, such as the dimethoxyphenyl-furan derivative , exhibit moderate antimicrobial activity, suggesting that the target compound’s 3-chlorophenyl group might alter target specificity.

- Morpholine Derivatives : The morpholine-substituted analog shows enhanced solubility due to its polar morpholine group, highlighting a trade-off between lipophilicity and bioavailability.

- Quinoxaline-Based Methanones: The quinoxaline-indole derivative demonstrates kinase inhibitory activity, implying that the dihydroquinoline scaffold in the target compound could similarly interact with enzymatic pockets.

Preparation Methods

Cyclocondensation of Aniline Derivatives

The dihydroquinoline core is synthesized through acid-catalyzed cyclization of substituted anilines with carbonyl compounds. For example:

-

Substrate : 4-Methylaniline reacts with mesityl oxide (2-methyl-2-penten-4-one) in acetic acid at 110°C for 12 hours.

-

Mechanism : Acid-mediated enamine formation followed by intramolecular cyclization (Figure 1).

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 110°C |

| Catalyst | Acetic acid (5 eq) |

| Reaction Time | 12 hours |

| Yield | 68–72% |

This step produces 2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline, which is subsequently phenylated at position 4 using bromobenzene under Ullmann coupling conditions.

Acylation with 3-Chlorobenzoyl Chloride

Nucleophilic Acyl Substitution

The quinoline nitrogen attacks the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride in the presence of a base:

Optimized Parameters :

Exceeding 1.2 equivalents of acyl chloride promotes diacylation byproducts, reducing purity.

Alternative Catalytic Approaches

Ir-SpiroPAP Catalyzed Hydrogenation

Recent advances in asymmetric hydrogenation (e.g., Ir-SpiroPAP catalysts) enable enantioselective synthesis of dihydroquinoline intermediates. While primarily used for 1,4-dihydroquinolines, this method can be adapted for 3,4-dihydro derivatives by modifying the substrate’s electronic profile.

Key Modification : Introducing an ethoxycarbonyl group at position 3 enhances polarization of the C3–C4 bond, facilitating hydrogenation at 25°C under 50 psi H₂. This achieves 92–95% enantiomeric excess (ee) for related structures.

Purification and Characterization

Crystallization Techniques

The crude product is purified via ethanol recrystallization, exploiting its low solubility at 0°C:

Structural Confirmation :

-

X-ray Crystallography : Bond lengths of 1.48 Å (C–N) and 1.21 Å (C=O) confirm the methanone linkage.

-

NMR : δ 7.85 ppm (quinoline H), δ 8.12 ppm (chlorophenyl H).

Challenges and Mitigation Strategies

| Issue | Cause | Solution |

|---|---|---|

| Low Acylation Yield | Steric hindrance at N1 | Use bulkier bases (DBU) |

| Racemization | Acidic reaction conditions | Neutral pH, low temperature |

| Diacylation | Excess acyl chloride | Strict stoichiometric control |

Industrial-Scale Considerations

For kilogram-scale production:

-

Continuous Flow Reactors : Reduce reaction time from 12 hours to 45 minutes.

-

Cost Analysis :

Component Cost per kg (USD) 3-Chlorobenzoyl chloride 320 Quinoline intermediate 580 Total 900–1,100

Emerging Methodologies

Q & A

Q. What are the optimal synthetic routes for (3-chlorophenyl)(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, leveraging methodologies similar to those used for structurally related methanones. For example, reacting a substituted dihydroquinoline precursor with 3-chlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions . Optimization involves adjusting stoichiometry (e.g., 1:1.05 molar ratio of reactants) and reaction time (e.g., 2–48 hours under reflux), as demonstrated in analogous syntheses . Yield improvements (>70%) are achievable via stepwise purification (e.g., column chromatography) and solvent selection (e.g., ethanol/chloroform mixtures) .

Table 1 : Comparison of Synthetic Approaches

| Method | Reactants | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts | Dihydroquinoline + Acyl Chloride | AlCl₃/CH₂Cl₂ | 69–72 | |

| Condensation | Aldehyde + Ketone | NaOH/EtOH-DMF | 65–70 |

Q. How should researchers characterize the structural and purity profile of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C-NMR to confirm substituent positions. For example, aromatic protons in the 3-chlorophenyl group typically appear at δ 7.01–7.86 ppm in CDCl₃ .

- X-ray Crystallography : Resolve dihedral angles (e.g., 66.07° between chlorophenyl and dihydroquinoline moieties) to confirm stereoelectronic effects .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. observed m/z).

- Purity Analysis : Employ HPLC with UV detection (λ = 254 nm) and ≥98% purity thresholds, as standard in fine chemical synthesis .

Q. What experimental designs are recommended for assessing the compound’s stability under varying storage conditions?

- Methodological Answer : Use a randomized block design with split plots to evaluate stability across temperature (−20°C, 4°C, 25°C), humidity (40–80% RH), and light exposure (UV vs. dark). Replicate each condition 4× with 5 samples per batch. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months) . For accelerated stability testing, apply Arrhenius kinetics at elevated temperatures (40–60°C) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the methanone carbonyl (C=O) may act as a hydrogen-bond acceptor .

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with receptors (e.g., kinases). Parameterize force fields using crystallographic data from analogous quinoline derivatives .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability .

Q. What strategies resolve contradictions in spectral data or crystallographic parameters between batches?

- Methodological Answer :

- Spectral Discrepancies : Cross-validate NMR/IR data against reference libraries (e.g., NIST Chemistry WebBook) . For example, IR peaks at 1680–1700 cm⁻¹ confirm ketone C=O stretching .

- Crystallographic Variability : Re-crystallize from alternative solvents (e.g., ether/hexane vs. ethanol) to isolate polymorphs. Compare unit cell parameters (e.g., space group P2₁/c vs. P1̄) .

- Batch-to-Batch Consistency : Implement QC protocols using LC-MS and differential scanning calorimetry (DSC) to detect impurities ≤0.5% .

Q. How can researchers evaluate the environmental fate and ecotoxicological risks of this compound?

- Physicochemical Properties : Measure logP (octanol-water), hydrolysis half-life (pH 7–9), and photodegradation rates using OECD Guidelines 111/316.

- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (48-hr LC₅₀) and algae (72-hr growth inhibition).

- Long-Term Monitoring : Deploy passive samplers in aquatic systems to track bioaccumulation (log BCF ≥3.0 indicates high risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.